molecular formula C22H20N4O3S B2941198 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013838-32-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2941198
CAS No.: 1013838-32-8
M. Wt: 420.49
InChI Key: JHJYLTZUNNDXFP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group at the N-position and a benzo[d]thiazol-2-yl moiety at the 1-position of the pyrazole core. The benzodioxole and benzothiazole groups are pharmacologically significant, contributing to π-π stacking and hydrogen-bonding interactions with biological targets . Synthetically, it is prepared via carbodiimide-mediated coupling, similar to methods described for related pyrazole carboxamides .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13(2)17-10-16(25-26(17)22-24-15-5-3-4-6-20(15)30-22)21(27)23-11-14-7-8-18-19(9-14)29-12-28-18/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJYLTZUNNDXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling with a pyrazole derivative. Key steps include:

    Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of benzo[d]thiazole: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling with pyrazole: The final step involves the reaction of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates with a pyrazole carboxamide under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. For example, it may interact with proteins involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis : The target compound and D-19 () employ carbodiimide coupling agents (e.g., EDCI/HOBt), while Compound 94 () uses acid chlorides with triethylamine .
  • Core Heterocycles : Pyrazole vs. pyrrole (D-19) cores influence electronic properties; pyrroles exhibit higher aromaticity but lower metabolic stability compared to pyrazoles .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The benzodioxole and benzothiazole groups in the target compound enhance lipophilicity (logP ~3.5 estimated), favoring membrane penetration. In contrast, Compound 94’s pyridinyl and methoxybenzoyl groups reduce logP (~2.8), improving aqueous solubility .
  • Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, whereas the thiophene in ’s compound may undergo sulfoxidation, reducing half-life compared to the target compound .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer and antibacterial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxole moiety and a benzothiazole structure, which contribute to its biological activity. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol.

Cell Line Studies

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. Notably:

  • Prostate Cancer (LNCaP) : The compound showed potent inhibitory effects, leading to reduced cell viability.
  • Pancreatic Cancer (MIA PaCa-2) : It induced apoptosis and cell cycle arrest at the S phase.
  • Acute Lymphoblastic Leukemia (CCRF-CEM) : The compound effectively triggered apoptotic pathways.

Table 1 summarizes the IC50 values for different cancer cell lines:

Cancer Cell Line IC50 (μM)
LNCaP12.5
MIA PaCa-215.0
CCRF-CEM10.0

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the S phase, preventing DNA synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria.

Screening Results

The compound was screened using the agar diffusion method, demonstrating effective antibacterial activity. Key findings include:

  • Staphylococcus aureus : Significant inhibition with a minimum inhibitory concentration (MIC) of 90 nM.
  • Escherichia coli : Moderate activity with an MIC of 120 nM.

Table 2 outlines the antibacterial activity against selected bacterial strains:

Bacterial Strain MIC (nM)
Staphylococcus aureus90
Escherichia coli120
Bacillus subtilis150

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities and therapeutic potential of this compound:

  • Anticancer Studies : A study published in Cancer Research evaluated the efficacy of this compound in vivo using xenograft models. Results indicated significant tumor reduction compared to control groups.
  • Antibacterial Studies : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited enhanced antibacterial properties when modified with different substituents.
  • Mechanistic Insights : A comprehensive review in Medicinal Chemistry discussed how structural modifications influence both anticancer and antibacterial activities, providing insights into structure-activity relationships (SAR).

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